molecular formula C17H18N2O3S B11537637 O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate

O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate

Cat. No.: B11537637
M. Wt: 330.4 g/mol
InChI Key: LPOHTONPVWYABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with various functional groups

Preparation Methods

The synthesis of 1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzoic acid with dimethylamine and carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with 2-methoxybenzoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene include:

  • 4-{[(dimethylamino)carbothioyl]oxy}benzoic acid
  • 2-methoxybenzoyl chloride
  • N,N-dimethyl-4-aminobenzoyl chloride These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of 1-[(4-{[(dimethylamino)carbothioyl]oxy}benzoyl)amino]-2-methoxybenzene lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

O-[4-[(2-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C17H18N2O3S/c1-19(2)17(23)22-13-10-8-12(9-11-13)16(20)18-14-6-4-5-7-15(14)21-3/h4-11H,1-3H3,(H,18,20)

InChI Key

LPOHTONPVWYABG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.